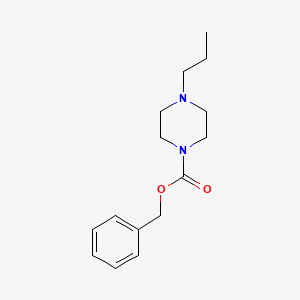

Benzyl 4-propylpiperazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-propylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-8-16-9-11-17(12-10-16)15(18)19-13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWNRPJBJZSYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Piperazine (B1678402) Derivatives

The creation of N-substituted and N,N'-disubstituted piperazines can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the need for regioselectivity.

Direct N-alkylation of piperazine with alkylating agents is a fundamental approach to introduce substituents onto the nitrogen atoms. ambeed.com This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine acts as the nucleophile. A significant challenge in the direct alkylation of unsubstituted piperazine is controlling the degree of substitution, as the reaction can yield a mixture of mono-alkylated, di-alkylated, and starting materials.

To achieve selective mono-alkylation, an excess of piperazine can be used relative to the alkylating agent. researchgate.net Another effective strategy involves the use of a piperazine derivative where one nitrogen is protected. For instance, N-acetylpiperazine can be alkylated and subsequently hydrolyzed to yield the mono-N-alkylpiperazine. researchgate.net This approach ensures that substitution occurs only at the unprotected nitrogen atom.

| Strategy | Description | Key Considerations | Reference |

|---|---|---|---|

| Direct Alkylation (Excess Piperazine) | Using a large excess of piperazine reactant compared to the alkyl halide to statistically favor mono-substitution. | Requires separation of the product from a large amount of unreacted piperazine. | researchgate.net |

| Alkylation of Mono-Protected Piperazine | One nitrogen atom is blocked with a protecting group (e.g., Acetyl, Boc, Cbz), allowing selective alkylation of the other nitrogen. The protecting group is removed in a subsequent step. | Adds steps for protection and deprotection to the synthesis but provides excellent control over regioselectivity. | researchgate.netnih.gov |

| Alkylation of Piperazinium Salts | Using a mono-piperazinium salt in the reaction can lead to excellent yields of N-monoalkylated products, substantially free of dialkylated byproducts. | Offers a one-step process to high-purity mono-alkylated derivatives. | google.com |

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, and it is frequently employed in the synthesis of N-alkyl piperazines. nih.govmdpi.com This reaction involves the condensation of a piperazine derivative with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. thieme-connect.comgoogle.com These reagents are stable in acidic conditions often used to promote iminium ion formation. An alternative, "greener" approach utilizes molecular hydrogen (H₂) as the reducing agent, often in a continuous-flow hydrogenation setup, which avoids the generation of large amounts of chemical waste. thieme-connect.com

This method is a specific and common form of the N-alkylation strategy discussed previously, where the alkylating agent is an alkyl halide (e.g., alkyl chloride, bromide, or iodide). nih.gov The reaction of a piperazine with a halogenated precursor, such as an alkyl bromide, is a standard method for creating N-alkyl derivatives. nih.gov The reactivity of the halide (I > Br > Cl) influences the reaction conditions required. This approach has been successfully used in the synthesis of numerous piperazine-containing drugs. nih.gov For instance, the synthesis of certain kinase inhibitors and other pharmaceuticals involves the N-alkylation of a piperazine derivative using alkyl chlorides or bromides. nih.gov

While less common for the primary synthesis of the piperazine scaffold, oxidation reactions are important for its further functionalization. The oxidation of piperazine derivatives can lead to various products depending on the oxidant and substrate. For example, oxidation with mercury-EDTA can dehydrogenate the piperazine ring to yield piperazine-2,3-diones. nih.gov N-oxidation, typically using reagents like hydrogen peroxide or peracids, results in the formation of piperazine N-oxides. ambeed.com More modern methods utilize photoredox catalysis for the site-selective C-H functionalization of the piperazine ring, allowing for alkylation at the carbon atoms adjacent to the nitrogen, which provides access to more complex and diverse structures. bohrium.comnih.gov

Specific Synthetic Routes to Benzyl (B1604629) 4-propylpiperazine-1-carboxylate and Related Structures

The synthesis of an unsymmetrically disubstituted piperazine like Benzyl 4-propylpiperazine-1-carboxylate requires a strategy that allows for the selective introduction of two different groups onto the two nitrogen atoms. This is almost universally achieved through the use of protecting groups.

The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. youtube.com It renders the nitrogen lone pair non-nucleophilic and non-basic by delocalizing it through resonance with the carbonyl group. This property is exploited in the synthesis of unsymmetrically substituted piperazines.

The synthesis of this compound is efficiently achieved in a two-step process starting from piperazine:

Mono-protection of Piperazine: Piperazine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base. This reaction yields Benzyl piperazine-1-carboxylate (1-Cbz-piperazine), a stable intermediate where one nitrogen is protected by the Cbz group, leaving the other available for further reaction. oakwoodchemical.combldpharm.com

Alkylation of the Unprotected Nitrogen: The resulting 1-Cbz-piperazine is then subjected to an alkylation reaction to introduce the propyl group. This can be achieved by reacting it with a propyl halide, such as 1-bromopropane, in the presence of a base to neutralize the HBr byproduct. nih.gov Alternatively, reductive amination with propanal and a suitable reducing agent would also yield the desired product.

This sequence ensures that the benzyl carboxylate and propyl groups are installed on different nitrogen atoms, providing the target molecule with high regioselectivity.

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | Piperazine, Benzyl chloroformate (Cbz-Cl), Base | Benzyl piperazine-1-carboxylate (1-Cbz-piperazine) | N-Protection (Acylation) |

| 2 | Benzyl piperazine-1-carboxylate, 1-Bromopropane, Base | This compound | N-Alkylation |

Alkylation Reactions with Propylating Agents (e.g., 1-Bromopropane)

The introduction of the propyl group onto the piperazine scaffold is a critical step. To ensure mono-propylation, it is common practice to start with a piperazine derivative where one nitrogen atom is protected. In this context, Benzyl piperazine-1-carboxylate serves as an ideal starting material. The secondary amine of this compound can be alkylated using a propylating agent such as 1-bromopropane. The reaction is typically carried out in the presence of a mild base, like potassium carbonate, to neutralize the hydrobromic acid byproduct. A polar aprotic solvent, such as acetonitrile, is often employed to facilitate the reaction.

Table 1: N-propylation of Benzyl piperazine-1-carboxylate

| Reactant | Reagent | Base | Solvent | Product |

|---|

Introduction of Carboxylate Functionality

To control reactivity and direct the synthesis towards the desired product, one of the nitrogen atoms of the piperazine ring is often protected with a carboxylate group. The benzyl carboxylate (Cbz or Z) group is a common choice for a protecting group in organic synthesis. This functionality is typically introduced by reacting piperazine with benzyl chloroformate in the presence of a base. This protection strategy prevents the di-alkylation of piperazine and allows for the selective functionalization of the unprotected nitrogen atom. organic-chemistry.org Following the introduction of the propyl group, the Cbz group can be removed if desired, typically through hydrogenolysis. libretexts.org

Table 2: Protection of Piperazine

| Reactant | Reagent | Function |

|---|

Catalytic Reductive Cyclization for Piperazine Ring Formation

A fundamental approach to synthesizing the piperazine ring itself involves the catalytic reductive cyclization of dioximes. aminer.org This method provides a versatile route to piperazines with various substituents. nih.gov The process begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.net

This dioxime intermediate then undergoes a stereoselective catalytic reductive cyclization. mdpi.com The key steps in this transformation are the catalytic hydrogenolysis of the N-O bonds to form a diimine, followed by cyclization and subsequent hydrogenation to yield the final piperazine product. researchgate.net This process is often carried out under hydrogen pressure with a heterogeneous catalyst. mdpi.com

Table 3: Catalysts for Reductive Cyclization of Dioximes

| Catalyst | Conditions |

|---|---|

| 5%-Pd/C | Hydrogen (40 bar), 50 °C |

Chemical Reactions of this compound Derivatives

Derivatives of this compound, particularly those containing reactive functional groups like aldehydes, can undergo a variety of chemical transformations. These reactions are essential for creating a library of related compounds for further study.

Oxidation of Aldehyde Moieties to Carboxylic Acids

An aldehyde moiety on a derivative of this compound can be readily oxidized to the corresponding carboxylic acid. A range of oxidizing agents can accomplish this transformation. organic-chemistry.org The choice of reagent is crucial to ensure chemoselectivity, preventing the oxidation of other sensitive parts of the molecule, such as the tertiary amine of the piperazine ring. Reagents like potassium permanganate (B83412) (KMnO₄) or the use of Oxone are effective for this purpose. organic-chemistry.org The reaction is typically performed in a suitable solvent system that can accommodate both the substrate and the oxidizing agent.

Table 4: Oxidation of an Aldehyde Derivative

| Starting Material | Oxidizing Agent | Product |

|---|

Reduction of Aldehyde Moieties to Alcohols

Conversely, the aldehyde functionality can be reduced to a primary alcohol. This is a common transformation in organic synthesis, typically achieved with hydride-based reducing agents. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it will reduce aldehydes and ketones without affecting less reactive functional groups like esters. chemguide.co.ukorganic-chemistry.org The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. For less reactive carbonyls, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) might be used, although this would require anhydrous conditions. chemguide.co.uk

Table 5: Reduction of an Aldehyde Derivative

| Starting Material | Reducing Agent | Product |

|---|

Substitution Reactions on the Propyl Moiety

The propyl group attached to the piperazine nitrogen is an alkyl chain and, as such, can undergo substitution reactions, most notably free-radical halogenation. Under UV light or with a radical initiator, halogens like bromine (Br₂) can react with the propyl group. The selectivity of this reaction typically favors substitution at the secondary carbon atom of the propyl chain due to the greater stability of the secondary radical intermediate compared to the primary radical. This would lead to the formation of a derivative halogenated at the 2-position of the propyl group. However, controlling such reactions to achieve high yields of a single product can be challenging due to the possibility of multiple halogenations and reactions at different positions.

Table 6: Potential Free-Radical Bromination of the Propyl Group

| Reaction | Reagents | Major Product |

|---|

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve efficient and selective transformations. For a molecule such as this compound, these methods can provide novel routes for its formation, potentially overcoming the limitations of classical synthetic approaches.

Palladium-Catalyzed Functionalization of Csp3–H Bonds

The direct functionalization of otherwise unreactive C(sp³)–H bonds represents a powerful tool in organic synthesis, promoting atom economy and enabling the direct conversion of simple substrates into more complex molecules. nih.gov While transition-metal-catalyzed C(sp²)–H functionalization is well-established, the selective activation of C(sp³)–H bonds, particularly in the context of complex molecules, remains a significant challenge due to issues of selectivity. nih.govkyoto-u.ac.jp

In the synthesis of heterocycles, palladium catalysis has emerged as a key player. jst.go.jpmdpi.com Specifically, Pd(0)-catalyzed benzylic C(sp³)–H functionalization has been successfully employed for the construction of various heterocyclic systems, including oxindoles and spirooxindoles. nih.govkyoto-u.ac.jpjst.go.jp This methodology has been extended to the synthesis of diverse heterocycles such as 2-arylindoles and indolocarbazoles. nih.govjst.go.jp

For a target like this compound, a hypothetical application of this technology could involve the palladium-catalyzed C–H activation at the benzylic position of a suitable precursor. However, the direct C–H functionalization of the piperazine ring itself presents notable difficulties. The presence of two nitrogen atoms in the piperazine moiety can lead to undesired side reactions, such as dehydrogenation, or can diminish the reactivity of the α-C–H bond, complicating selective functionalization. beilstein-journals.orgnih.gov Overcoming these intrinsic reactivity issues necessitates the development of novel synthetic methods and catalyst systems. beilstein-journals.orgnih.gov

Research into the enantioselective C–H functionalization of piperazines is still an emerging area. beilstein-journals.orgnih.gov The unique behavior of the piperazine ring compared to other saturated N-heterocycles like pyrrolidine (B122466) and piperidine (B6355638) means that new strategies are required to achieve efficient and selective transformations. beilstein-journals.orgnih.gov

Table 1: Examples of Palladium-Catalyzed C(sp³)–H Functionalization for Heterocycle Synthesis

| Catalyst System | Substrate Type | Product Type | Reference |

| Pd(0) with suitable ligands | Carbamoyl chlorides with benzylic C-H bonds | Oxindoles, Spirooxindoles | jst.go.jp |

| Pd(II) with directing groups | N-aryl alkylamides | γ-lactam derivatives | mdpi.com |

| Pd(0)/NIXANTPHOS | Azaarylmethylamines and aryl bromides | α-amino aryl-azaarylmethyl ketones | rsc.org |

This table presents examples of palladium-catalyzed C(sp³)–H functionalization reactions that are conceptually related to the synthesis of complex heterocyclic molecules.

Application of Heterogeneous Catalysts (e.g., Silica-Bonded Propylpiperazine N-Sulfamic Acid)

Heterogeneous catalysts are of great interest in green chemistry and industrial processes due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Silica-based materials are commonly used as supports for catalytically active species. researchgate.net

Silica-bonded propylpiperazine-N-sulfamic acid is a solid acid catalyst that has demonstrated efficacy in various organic transformations. cjcatal.comresearchgate.net This type of catalyst is part of a broader class of silica-supported reagents that provide an acidic environment for reactions, often under mild and solvent-free conditions. cjcatal.comresearchgate.net The advantages of using such catalysts include simple procedures, high yields, short reaction times, and catalyst reusability. cjcatal.comresearchgate.net

While the direct application of silica-bonded propylpiperazine N-sulfamic acid for the synthesis of this compound is not explicitly detailed in the available literature, its function as a solid acid catalyst suggests potential utility in key bond-forming reactions. For instance, such catalysts are effective in promoting condensation reactions. cjcatal.comresearchgate.net

The synthesis of the N-propylpiperazine moiety typically involves N-alkylation of a piperazine precursor. mdpi.com Common methods for N-alkylation include nucleophilic substitution with alkyl halides or reductive amination. mdpi.com Acidic catalysts can play a role in facilitating such reactions. The use of acidic carbon materials as heterogeneous catalysts for N-alkylation reactions has been shown to be efficient. mdpi.com

Table 2: Characteristics of Silica-Bonded Propylpiperazine-N-Sulfamic Acid as a Catalyst

| Feature | Description | Reference |

| Type | Heterogeneous solid acid catalyst | cjcatal.comresearchgate.net |

| Support | Silica | researchgate.net |

| Advantages | Reusable, high yields, short reaction times, simple procedure | cjcatal.comresearchgate.net |

| Applications | Synthesis of various chromene and naphthalene (B1677914) derivatives | cjcatal.comresearchgate.net |

This table summarizes the general features and reported applications of silica-bonded propylpiperazine-N-sulfamic acid as a heterogeneous catalyst.

Structure Activity Relationship Sar Investigations

Conformational Analysis and Stereochemical Considerations in Piperazine (B1678402) Derivatives

The biological activity of piperazine-containing molecules is intrinsically linked to their three-dimensional structure and conformational flexibility. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, the presence of substituents on the nitrogen and carbon atoms can influence the ring's conformation and the orientation of these substituents, which can be either axial or equatorial.

For N-acylated piperazines, such as Benzyl (B1604629) 4-propylpiperazine-1-carboxylate where a carbamate (B1207046) group is attached to one of the nitrogens, the conformational behavior can be complex. This is due to the hindered rotation around the amide C-N bond, which can lead to the existence of different rotamers at room temperature. The interconversion between these conformers, along with the piperazine ring inversion, are critical factors that determine how the molecule interacts with its biological target. In some 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be preferred. For certain ether-linked compounds, this axial preference is further stabilized by the formation of an intramolecular hydrogen bond. nih.gov

Stereochemistry also plays a crucial role in the biological activity of piperazine derivatives. In a study of chiral pyrimidinyl-piperazine carboxamides as α-glucosidase inhibitors, it was observed that compounds with an S-configuration at a chiral center were significantly more active, by approximately three-fold, than their R-configuration counterparts. nih.gov This highlights that specific stereochemical arrangements are necessary for optimal interaction with the active site of a biological target.

Impact of Substituents on Piperazine Ring Functionality

The nature and position of substituents on the piperazine ring are key determinants of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

The substituents on the nitrogen atoms of the piperazine ring significantly impact biological activity. The presence of a benzyl group, as in Benzyl 4-propylpiperazine-1-carboxylate, is a common feature in many biologically active compounds.

In the context of acetylcholinesterase inhibitors, 1-benzyl-4-substituted piperidine (B6355638) derivatives have been extensively studied. For instance, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a potent inhibitor with an IC50 value of 5.7 nM. nih.gov While this is a piperidine derivative, the principles of N-benzyl substitution influencing activity are often translatable to piperazine scaffolds.

SAR studies on DPP-4 inhibitors have also explored the impact of substitutions on the piperazine ring. In one study, a 2-benzylpiperazine (B1268327) derivative displayed an IC50 of 19 nM. oatext.com The replacement of the piperazine ring with other heterocyclic systems, while retaining the benzyl substitution, led to variations in activity, indicating the importance of the interplay between the benzyl group and the heterocyclic core. oatext.com

The substituent at the 4-position of the piperazine ring is crucial for modulating the biological activity of these derivatives. In this compound, this position is occupied by a propyl group.

Similarly, in the development of DPP-4 inhibitors based on piperazine sulphonamides, the substituents on the phenyl ring attached to the piperazine nitrogen at the 4-position were found to be critical for activity. Derivatives with methoxy (B1213986) and fluoro groups on this phenyl ring exhibited enhanced inhibitory activity against the DPP-4 enzyme. pensoft.net

SAR in Specific Pharmacological Contexts

The principles of SAR are best understood within the context of specific biological targets. The following sections explore the SAR of piperazine derivatives in antidiabetic and other pharmacological applications.

Piperazine derivatives have been investigated as potential treatments for diabetes, primarily as inhibitors of enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4).

α-Glucosidase Inhibitors:

A series of quinoline-piperazine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The potency of these compounds was found to be dependent on the substituent on the piperazine nitrogen. The data below illustrates the impact of various substituents on the inhibitory activity.

| Compound | R-group on Piperazine | IC50 (µM) |

| 6a | H | >1000 |

| 6b | Methyl | 680.5 |

| 6c | Ethyl | 540.6 |

| 6d | Propyl | 490.2 |

| 6e | Isopropyl | 410.7 |

| 6f | Butyl | 390.4 |

| 6g | Phenyl | 350.1 |

| 6h | 4-Fluorophenyl | 340.8 |

| 6i | 4-Chlorophenyl | 330.5 |

| 6j | 4-Bromophenyl | 320.9 |

| 6k | 4-Nitrophenyl | 310.2 |

| 6l | 4-Methoxyphenyl | 290.7 |

| 6m | Benzyl | 280.0 |

| 6n | 4-Methylbenzyl | 300.3 |

| Acarbose (Standard) | - | 750.7 |

Data sourced from a study on quinoline-piperazine derivatives as α-glucosidase inhibitors. doi.org

The results indicate that the presence of a substituent on the piperazine nitrogen is crucial for activity, with the unsubstituted compound (6a) being inactive. A general trend of increasing activity with increasing alkyl chain length from methyl to butyl is observed. Aromatic substituents on the piperazine nitrogen generally conferred better activity than alkyl groups, with the benzyl-substituted compound (6m) being the most potent in this series. doi.org

DPP-4 Inhibitors:

Piperazine sulphonamide derivatives have been explored as DPP-4 inhibitors. In one study, a series of 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and tested for their in vitro inhibitory activity.

| Compound | Substitution on Phenylsulfonyl Group | % Inhibition at 100 µM |

| 1a | 4-Cl | 22.6 |

| 1b | 3-Cl | 15.3 |

| 1c | 2-Cl | 20.1 |

| 1d | 4-CH3 | 18.2 |

| 1e | 3-CH3 | 11.2 |

| 1f | 2-CH3 | 16.5 |

| 1g | 3-OCH3 | 14.7 |

| 1h | 4-F | 19.5 |

| 1i | H | 17.8 |

Data sourced from a study on piperazine sulfonamides as DPP-IV inhibitors. srce.hr

The SAR from this series suggests that electron-withdrawing groups, such as chlorine, particularly at the 4-position of the phenylsulfonyl ring, enhance the DPP-4 inhibitory activity more than electron-donating groups like methyl. srce.hr The position of the substituent also plays a role, with meta-substitution being generally less favorable for activity. srce.hr

Structure-Affinity Relationships of N-Benzyl Alkyl Ether Piperazine Derivatives as Sigma-1 Receptor Ligands

Investigations into a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, which bear structural similarities to this compound, have revealed key features for achieving high affinity and selectivity for the sigma-1 (σ1) receptor. A study involving the synthesis and evaluation of these derivatives, featuring various alkyl or fluoroalkyl aryl ethers, identified specific structural modifications that enhance binding to the σ1 receptor over the sigma-2 (σ2) subtype. nih.gov

The research highlighted that substitutions on the benzyl portion of the molecule are critical. For instance, the placement of an ether group at the para-position of the benzyl ring was found to be a key factor for σ1 selectivity. researchgate.net Two compounds from this series demonstrated particularly high potency and selectivity. N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine showed a high affinity for the σ1 receptor with a Ki value of 2.7 nM. nih.gov Another derivative, N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine, exhibited a similarly potent Ki of 2.6 nM but with a significantly greater selectivity over the σ2 receptor (a selectivity ratio of 187). nih.govresearchgate.net These findings underscore the importance of the N-benzyl alkyl ether moiety in optimizing the interaction with the σ1 receptor. nih.gov

Role of the Piperazine Moiety in Modulating Biological Response

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net This scaffold is recognized as a "privileged structure" in medicinal chemistry because of its frequent appearance in biologically active compounds and its ability to serve as a versatile backbone in drug design. rsc.org The piperazine moiety can influence the physicochemical properties of a molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov

Contributions to Pharmacodynamic Profiles

The piperazine moiety makes significant contributions to the pharmacodynamic profiles of drug candidates. As a basic and hydrophilic group, it can optimize the pharmacokinetic properties of the final molecule. nih.gov The nitrogen atoms in the piperazine ring are key to its function, allowing for modifications that can introduce hydrogen bond acceptors and hydrophobic groups. researchgate.net This versatility enables chemists to fine-tune the molecule's interaction with its biological target. The piperazine ring's structural and conformational characteristics also allow it to act as a scaffold, arranging other pharmacophoric groups in the correct orientation for binding with target macromolecules. nih.gov The presence of this moiety is a common strategy to enhance biological activity. nih.gov

Optimization of Binding Interactions and Receptor Selectivity

The piperazine core is a crucial structural element for optimizing binding interactions and achieving receptor selectivity, particularly for sigma receptors. nih.gov In the development of new benzylpiperazine derivatives as σ1 receptor ligands, modifications to this central moiety and its substituents are a primary strategy for improving affinity and selectivity. nih.govnih.gov

For example, a study on new benzylpiperazinyl derivatives used a lead compound to develop more potent and selective σ1 receptor ligands. nih.gov This research led to the discovery of 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which demonstrated the highest σ1 receptor affinity (Ki = 1.6 nM) and a remarkable improvement in selectivity (σ2/σ1 ratio of 886) compared to the lead compound, which had a selectivity ratio of 432. nih.govnih.govacs.org This highlights how the combination of a hydrophobic group (cyclohexyl) and the 4-methoxybenzylpiperazinyl moiety can create an optimal profile for σ1 receptor binding. nih.govacs.org

Comparisons between piperazine and piperidine derivatives have further elucidated the role of the piperazine ring. In some cases, replacing a piperazine ring with a piperidine moiety can dramatically alter receptor affinity, indicating that the specific structure of the heterocyclic amine is a critical determinant for potent and selective receptor interaction. nih.govresearchgate.net The strategic introduction of substituents onto the piperazine ring is a well-established method for enhancing the desired pharmacological and pharmacokinetic properties of a compound. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Searches for quantum chemical calculations, including geometry optimization, Density Functional Theory (DFT) studies, molecular orbital analysis, and Mulliken charge distribution specifically for Benzyl (B1604629) 4-propylpiperazine-1-carboxylate, did not yield any relevant studies. Methodologies such as the use of B3LYP functionals and various basis sets are commonly applied to piperazine (B1678402) derivatives to understand their electronic properties, but specific data for the title compound is not documented in the accessible literature.

Geometry Optimization Methodologies for Piperazine Derivatives

Information not found in the search results.

Applications of Density Functional Theory (DFT) (e.g., B3LYP Functional, Basis Set Selection)

Information not found in the search results.

Analysis of Molecular Orbitals and Electronic Properties

Information not found in the search results.

Mulliken Charge Distribution Analysis

Information not found in the search results.

Molecular Docking Simulations and Ligand-Target Interactions

Similarly, a thorough search for molecular docking simulations investigating the binding modes and affinities of Benzyl 4-propylpiperazine-1-carboxylate with any biological target yielded no specific results. Molecular docking is a critical tool for predicting how a ligand might interact with a protein's binding site, but it appears this analysis has not been published for this compound.

Prediction of Ligand Binding Modes and Affinities

Information not found in the search results.

Analysis of Interactions with Receptor Binding Sites (e.g., AChE, BChE)

Computational docking studies are instrumental in elucidating the binding modes of ligands within the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For derivatives of benzylpiperazine, these in silico methods predict the specific amino acid residues that are crucial for binding and inhibitory activity.

Molecular docking simulations of various benzylpiperazine derivatives into the active site of AChE have revealed key interactions. For instance, studies on similar compounds have shown that the benzyl moiety often establishes π-π stacking interactions with aromatic residues in the catalytic anionic site (CAS) of AChE, such as tryptophan (Trp84) and phenylalanine (Phe330). nih.gov The piperazine ring can also engage in hydrophobic interactions with other residues within the active site gorge.

A study on 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione demonstrated that the benzylpiperazine fragment is positioned into the peripheral anionic site (PAS) of AChE, while the other part of the molecule binds to the CAS. researchgate.netrepec.orgjournals.cz This dual-site binding is a common characteristic of many potent AChE inhibitors. For this compound, a similar dual-binding mode could be possible, where the benzyl group interacts with the PAS and the piperazine core with the CAS.

The interactions with BChE can differ due to variations in the amino acid composition of its active site. BChE has a larger and more flexible active site gorge compared to AChE, which can accommodate bulkier ligands. Computational studies on cholinesterase inhibitors have highlighted that cation-π interactions with tryptophan residues are significant for the stability of the enzyme-ligand complex in both AChE and BChE. nih.gov

The following table summarizes the key interacting residues in AChE for analogous compounds, which can be extrapolated to predict the binding of this compound.

| Interacting Residue | Type of Interaction | Predicted Role in Binding of this compound |

| Trp84 | π-π stacking, Cation-π | Interaction with the benzyl group in the CAS. |

| Phe330 | π-π stacking | Stabilization of the benzyl group in the CAS. |

| Tyr121 | Hydrogen bonding | Potential interaction with the carboxylate oxygen. |

| Trp279 | Hydrophobic | Interaction with the piperazine and propyl groups. |

| Asp72 | Electrostatic | Potential interaction with a protonated piperazine nitrogen. |

In Silico Approaches for De novo Design and Lead Optimization

In silico methods are pivotal in the de novo design of novel compounds and the optimization of lead molecules. These computational techniques allow for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional drug discovery. nih.gov

For a scaffold like benzylpiperazine-1-carboxylate, de novo design could involve using computational algorithms to build new molecules that fit the active site of a target receptor, such as AChE. By defining the desired interactions with key amino acid residues, novel substituents can be suggested for the benzyl and piperazine rings to enhance binding affinity.

Lead optimization, on the other hand, focuses on modifying an existing molecule (the "lead") to improve its properties. For this compound, if it were identified as a lead compound, in silico approaches could be used to explore various structural modifications. For example, the effect of altering the length of the alkyl chain (propyl group), substituting the benzyl ring with different functional groups, or replacing the benzyl group with other aromatic systems could be computationally evaluated. nih.gov

Structure-activity relationship (SAR) studies, often guided by computational modeling, can reveal which molecular features are critical for biological activity. For instance, in a series of thiazole-piperazine derivatives designed as AChE inhibitors, specific substitutions on the piperazine ring were found to significantly impact inhibitory potency. nih.gov Similarly, for this compound, computational models could predict which substitutions would be most beneficial.

The following table outlines potential in silico strategies for the lead optimization of this compound.

| Optimization Strategy | Computational Approach | Predicted Outcome |

| Modification of the Propyl Group | Molecular Docking, Free Energy Calculations | Determine optimal alkyl chain length for hydrophobic pocket interactions. |

| Substitution on the Benzyl Ring | Quantitative Structure-Activity Relationship (QSAR), Docking | Identify electronic and steric effects of substituents on binding affinity. |

| Scaffold Hopping | 3D Shape and Pharmacophore Searching | Replace the benzylpiperazine core with novel scaffolds that maintain key interactions. |

| ADMET Prediction | In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models | Predict pharmacokinetic and safety profiles of designed derivatives. nih.gov |

Through these computational approaches, novel derivatives of this compound could be designed and prioritized for synthesis and biological evaluation, accelerating the discovery of more effective therapeutic agents.

Molecular Target Identification and Mechanistic Studies

Investigation of Binding Interactions with Biological Macromolecules

Once a potential molecular target is identified, the next step is to characterize the binding interaction in detail. This is crucial for understanding the compound's affinity, selectivity, and for guiding future drug development. Without an identified target for Benzyl (B1604629) 4-propylpiperazine-1-carboxylate, no such studies have been performed. Hypothetically, if a target protein were identified, researchers would use computational and biophysical methods such as:

Molecular Docking: Computer simulations to predict the preferred orientation and binding mode of the compound within the active or allosteric site of its target protein.

Molecular Dynamics Simulations: These simulations provide insights into the stability of the protein-ligand complex over time and can reveal key amino acid residues involved in the interaction.

Biophysical Assays (e.g., Surface Plasmon Resonance - SPR): Techniques like SPR can directly measure the binding kinetics (on-rate and off-rate) and affinity (dissociation constant, Kd) of the compound to its purified target protein in real-time.

Elucidation of Molecular Pathways and Cellular Processes Modulated by Benzyl 4-propylpiperazine-1-carboxylate Derivatives

Understanding how a compound affects cellular function is the final piece of the mechanistic puzzle. This involves moving from a single target to the broader biological context. As no target or biological activity has been reported for this compound, there is no information on the pathways it might modulate. Research in this area would typically involve treating cells with the compound and using techniques like transcriptomics (RNA-seq) or proteomics to observe changes in gene expression or protein levels, thereby identifying the cellular signaling pathways that are impacted.

Q & A

Q. What are the optimal synthetic routes for preparing benzyl 4-propylpiperazine-1-carboxylate, and how can reaction yields be improved?

The synthesis typically involves coupling benzyl piperazine-1-carboxylate with a propylating agent under nucleophilic substitution or transition-metal-catalyzed conditions. For example, allylic acetates have been used in iridium-catalyzed amination reactions at 50°C in DMF to achieve yields of 57–64% . Yield optimization strategies include:

- Catalyst screening : Iridium catalysts enhance enantioselectivity in allylic amination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics .

- Purification methods : Flash column chromatography (e.g., heptane:isopropyl acetate gradients) effectively isolates the product .

Q. How is the structural identity and purity of this compound confirmed in academic research?

Key analytical techniques include:

- NMR spectroscopy : H and C NMR verify regiochemistry and functional groups (e.g., benzyl ester, piperazine ring) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peaks) .

- Chiral analysis : Supercritical fluid chromatography (SFC) determines enantiomeric excess (e.g., 94% ee in iridium-catalyzed reactions) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?

Enantioselective methods often employ chiral iridium catalysts to mediate allylic amination. Key challenges include:

- Substrate steric effects : Bulky substituents on allylic acetates may reduce catalyst efficiency .

- Temperature sensitivity : Elevated temperatures (e.g., 50°C) can erode enantioselectivity, necessitating precise thermal control .

- Post-reaction analysis : SFC or chiral HPLC is critical to validate stereochemical outcomes .

Q. What reaction pathways are accessible for modifying this compound, and how do reaction conditions influence product distribution?

The compound undergoes diverse transformations:

- Oxidation : Ketone formation at the piperazine ring via oxidizing agents like KMnO .

- Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces esters to alcohols .

- Substitution : Alkyl halides or acyl chlorides introduce new substituents under basic conditions (e.g., NaH in DMF) .

Mechanistic studies using C isotopic labeling or DFT calculations can elucidate pathway dominance .

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with molecular targets?

- Enzyme inhibition assays : Test HDAC inhibition using fluorogenic substrates .

- Receptor binding studies : Radioligand competition assays (e.g., H-labeled ligands) quantify affinity for neurotransmitter receptors .

- Cell-based models : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) .

Q. How should contradictory toxicity data for piperazine derivatives be resolved in preclinical studies?

Discrepancies in SDS toxicity reports (e.g., "no known hazards" vs. "uninvestigated toxicology" ) require:

Q. What computational tools are recommended for modeling the crystallographic or conformational properties of this compound?

- Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonds) .

- Density Functional Theory (DFT) : Calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular docking (AutoDock Vina) : Predicts binding modes with biological targets (e.g., HDAC active sites) .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition products form?

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to monitor degradation via HPLC .

- Common decomposition pathways : Hydrolysis of the ester group to carboxylic acid under acidic/basic conditions .

- Storage recommendations : Anhydrous, dark environments at –20°C in argon-sealed vials .

Q. Methodological Notes

- Data contradiction resolution : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) .

- Scalability : Transition from batch to flow chemistry for gram-scale synthesis .

- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., incineration for halogenated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.